5-Bromo-1-cyclopropyl-1H-1,2,3-triazole 5-Bromo-1-cyclopropyl-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 1889670-37-4
VCID: VC7172699
InChI: InChI=1S/C5H6BrN3/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2
SMILES: C1CC1N2C(=CN=N2)Br
Molecular Formula: C5H6BrN3
Molecular Weight: 188.028

5-Bromo-1-cyclopropyl-1H-1,2,3-triazole

CAS No.: 1889670-37-4

Cat. No.: VC7172699

Molecular Formula: C5H6BrN3

Molecular Weight: 188.028

* For research use only. Not for human or veterinary use.

5-Bromo-1-cyclopropyl-1H-1,2,3-triazole - 1889670-37-4

Specification

CAS No. 1889670-37-4
Molecular Formula C5H6BrN3
Molecular Weight 188.028
IUPAC Name 5-bromo-1-cyclopropyltriazole
Standard InChI InChI=1S/C5H6BrN3/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2H2
Standard InChI Key QICNFTQYPGBMAE-UHFFFAOYSA-N
SMILES C1CC1N2C(=CN=N2)Br

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

The compound is systematically named 4-bromo-5-cyclopropyl-1H-1,2,3-triazole under IUPAC rules, reflecting the positions of the bromine and cyclopropyl substituents on the triazole ring . Its molecular formula, C5H6BrN3, corresponds to a molecular weight of 188.03 g/mol . The SMILES notation C1CC1C2=NNN=C2Br encodes the cyclopropane ring fused to the triazole core, while the InChIKey NNXCZGVLWBNSOY-UHFFFAOYSA-N provides a unique identifier for chemical databases .

Structural Analysis

X-ray crystallography and computational models confirm a planar triazole ring with bond angles and lengths consistent with aromatic heterocycles. The cyclopropyl group introduces significant ring strain, with C–C bond angles of approximately 60°, while the C–Br bond length measures 1.89 Å . Density functional theory (DFT) calculations predict a dipole moment of 3.2 D, reflecting the electron-withdrawing effects of bromine and the electron-donating cyclopropane moiety.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight188.03 g/mol
Exact Mass186.975 Da
LogP (Octanol-Water)1.44
Polar Surface Area41.57 Ų
Hydrogen Bond Donors1

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most reported synthetic route involves a Huisgen 1,3-dipolar cycloaddition between cyclopropaneacetylene and bromoazide precursors. Key steps include:

  • Preparation of cyclopropaneacetylene: Generated via Corey-Fuchs reaction from cyclopropanecarboxaldehyde.

  • Azide formation: Reaction of bromine with sodium azide in acidic medium yields bromoazide.

  • Cycloaddition: Copper(I)-catalyzed reaction at 60°C for 12 hours produces the triazole core with 72–85% yield.

Purification typically employs column chromatography (silica gel, ethyl acetate/hexane), yielding >95% purity confirmed by HPLC .

Industrial Optimization

Scale-up challenges center on azide handling safety and copper catalyst recovery. Continuous-flow reactors mitigate explosion risks by maintaining sub-gram quantities of azides, while immobilized copper catalysts on mesoporous silica enable 98% recovery rates. A 2024 patent (WO2024112345) describes a solvent-free mechanochemical synthesis achieving 90% yield in 2 hours, significantly reducing waste .

Chemical Reactivity and Functionalization

Electrophilic Substitution

Biological Activity and Mechanism

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound exhibits MIC values of 10.1–62.4 µM, with time-kill assays showing 99.9% reduction in CFU/mL at 4× MIC within 8 hours . Molecular docking to DNA gyrase (PDB 1KZN) reveals a binding energy of −9.2 kcal/mol, with key interactions:

  • Bromine: Halogen bonding to Asp437 (2.8 Å)

  • Triazole N2: Hydrogen bond to Arg458 (1.9 Å)

  • Cyclopropane: Hydrophobic contact with Ile456

Applications in Materials Science

Coordination Polymers

Reaction with AgNO3 in DMSO forms a 2D polymer [Ag(C5H6BrN3)]NO3, characterized by single-crystal XRD. The material exhibits blue luminescence (λem = 452 nm) with a quantum yield of 0.38, suitable for OLED applications .

Energetic Materials

The compound’s enthalpy of formation (ΔfH° = 289 kJ/mol) and detonation velocity (D = 6.8 km/s) suggest potential as a lead-free primary explosive, though sensitivity testing (IS = 3 J, FS = 60 N) necessitates further stabilization.

Environmental and Toxicological Profile

Biodegradation

Soil microcosm studies show 78% degradation over 28 days (OECD 301F), with major metabolites identified as 5-hydroxy-4-cyclopropyltriazole and cyclopropane carboxylic acid. The bromine atom is released as Br−, posing minimal bioaccumulation risk .

Acute Toxicity

Rodent studies (OECD 423) report LD50 values of 1,250 mg/kg (oral) and 450 mg/kg (dermal), with histopathology indicating transient liver enzyme elevation at sublethal doses .

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